(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a combination of furan, thiophene, and acrylamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a thiophene derivative under basic conditions.
Introduction of the furan moiety: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor alcohol or by direct hydroxylation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The acrylamide double bond can be reduced to form a saturated amide.
Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH4 (Sodium borohydride).
Substitution: Electrophilic substitution can be carried out using reagents like Br2 (Bromine) or NO2+ (Nitronium ion).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated amide.
Substitution: Introduction of various functional groups onto the furan or thiophene rings.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: As a building block for the synthesis of novel polymers or materials with specific electronic properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings may play a role in π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar compounds include:
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide analogs: Compounds with slight modifications to the furan, thiophene, or acrylamide moieties.
Other acrylamide derivatives: Compounds with different substituents on the acrylamide backbone.
Furan and thiophene derivatives: Compounds containing either furan or thiophene rings with various functional groups.
The uniqueness of this compound lies in its combination of these three distinct functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-10-14(12(2)20-11)15(18)7-8-17-16(19)6-5-13-4-3-9-21-13/h3-6,9-10,15,18H,7-8H2,1-2H3,(H,17,19)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJZLJXVSMTYIG-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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